Phenyl 2-phenylhydrazine-1-carboxylate
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Overview
Description
Phenyl 2-phenylhydrazine-1-carboxylate is an organic compound that belongs to the class of hydrazine derivatives It is characterized by the presence of a phenyl group attached to the nitrogen atom of the hydrazine moiety and a carboxylate group attached to the second nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl 2-phenylhydrazine-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of phenylhydrazine with ethyl chloroformate in the presence of a base such as pyridine. The reaction typically proceeds at room temperature and yields the desired product after purification .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Phenyl 2-phenylhydrazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane.
Major Products Formed
The major products formed from these reactions include azo compounds, reduced hydrazine derivatives, and substituted phenylhydrazine compounds .
Scientific Research Applications
Phenyl 2-phenylhydrazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of pharmaceutical agents.
Mechanism of Action
The mechanism of action of Phenyl 2-phenylhydrazine-1-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by forming stable complexes with them. The compound’s hydrazine moiety is reactive and can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. This mechanism is exploited in the development of enzyme inhibitors for therapeutic purposes .
Comparison with Similar Compounds
Phenyl 2-phenylhydrazine-1-carboxylate can be compared with other hydrazine derivatives such as:
Phenylhydrazine: Lacks the carboxylate group and is primarily used in the synthesis of indoles.
2,4-Dinitrophenylhydrazine: Contains nitro groups and is used for the detection of carbonyl compounds.
Semicarbazide: Contains an additional amine group and is used in the synthesis of semicarbazones.
Properties
CAS No. |
13413-37-1 |
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Molecular Formula |
C13H12N2O2 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
phenyl N-anilinocarbamate |
InChI |
InChI=1S/C13H12N2O2/c16-13(17-12-9-5-2-6-10-12)15-14-11-7-3-1-4-8-11/h1-10,14H,(H,15,16) |
InChI Key |
IAZAUSSUAOBMAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
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